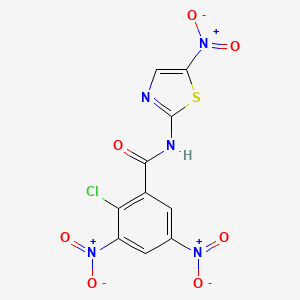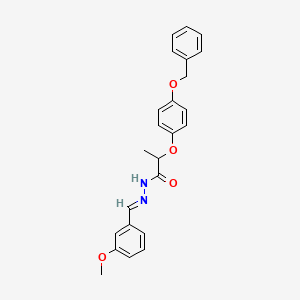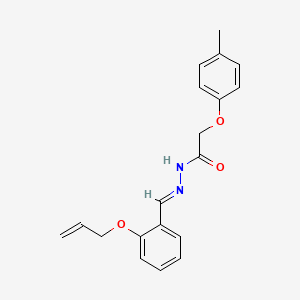
(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-methoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and greener solvents can also be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-propen-1-one
- (2E)-1-(3-chlorophenyl)-3-(2-methoxyphenyl)-2-propen-1-one
- (2E)-1-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one
Uniqueness
(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C17H15ClO3 |
|---|---|
Molecular Weight |
302.7 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15ClO3/c1-20-16-6-4-3-5-12(16)7-9-15(19)14-11-13(18)8-10-17(14)21-2/h3-11H,1-2H3/b9-7+ |
InChI Key |
AHELWIJCSYXHNX-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)/C=C/C2=CC=CC=C2OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11986205.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11986210.png)

![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11986213.png)
![N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11986233.png)
![4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol](/img/structure/B11986238.png)




![(2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11986258.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11986264.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986266.png)
